Neuromedin U-25 (human), hereafter referred to as NMU-25, is a 25-amino acid neuropeptide belonging to the neuromedin family. [, , , ] Originally isolated from porcine spinal cord, [, , ] NMU-25 is found in various mammalian species, including humans, and displays high sequence conservation across these species. [, , , , ] This suggests an evolutionarily conserved and significant biological role. [] In humans, NMU-25 is encoded by the NMU gene and is primarily expressed in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver. [, , ]
NMU-25 exerts its effects by binding to two G protein-coupled receptors: NMUR1 and NMUR2. [, , , , ] NMUR1 is primarily expressed in peripheral tissues, especially the gastrointestinal tract, while NMUR2 is primarily found in the central nervous system. [, , , ] NMU-25 plays a critical role in regulating various physiological functions, including smooth muscle contraction, [, , ] food intake, [, , , , ] energy balance, [, ] nociception, [, ] bone remodelling, [] and immune response. [, ]
Neuromedin U-25 is a neuropeptide that plays significant roles in various physiological processes, including smooth muscle contraction, regulation of blood pressure, and modulation of energy balance. First isolated from porcine spinal cord in the 1980s, this peptide has been identified across multiple species, indicating its evolutionary conservation and functional importance. Neuromedin U-25 is derived from a precursor peptide and is primarily involved in signaling through two G protein-coupled receptors, neuromedin U receptor 1 and neuromedin U receptor 2, which are distributed in both the peripheral and central nervous systems .
Neuromedin U-25 was initially discovered in extracts from the porcine spinal cord. It is synthesized in humans from a precursor peptide, which is cleaved into several forms including neuromedin U-25. This peptide consists of 25 amino acids and has been characterized for its potent biological activities .
The synthesis of neuromedin U-25 involves the cleavage of a longer precursor peptide known as prepro-neuromedin U. This precursor undergoes post-translational modifications to yield active forms of neuromedin U. The specific cleavage sites and enzymes involved are critical for the generation of neuromedin U-25 and its isoforms.
The synthesis process typically involves:
Neuromedin U-25 primarily engages in receptor-mediated signaling pathways upon binding to its receptors. The interactions lead to various downstream effects such as smooth muscle contraction and modulation of neurotransmitter release.
The mechanism by which neuromedin U-25 exerts its effects involves:
Studies indicate that neuromedin U-25's action can vary based on receptor subtype activation, influencing processes such as appetite regulation and stress response .
Neuromedin U-25 is typically presented as a white to off-white powder when synthesized or purified. It is soluble in water and exhibits stability under physiological conditions.
The chemical properties include:
Relevant data indicates that the peptide retains activity across various biological assays used to assess its function .
Neuromedin U-25 has potential applications in several areas:
Research continues to elucidate the diverse roles of neuromedin U-25 across different physiological systems, making it a subject of interest for developing novel therapeutic strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3